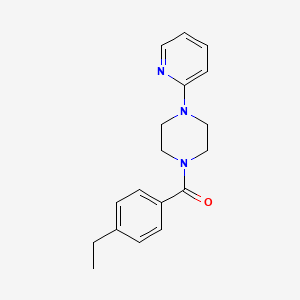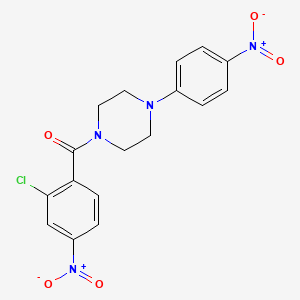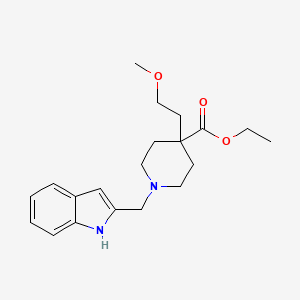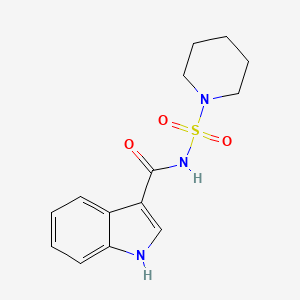
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用机制
The exact mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the modulation of the GABAergic and glutamatergic neurotransmitter systems. This compound has been found to enhance GABAergic neurotransmission by increasing the binding affinity of GABA to its receptors and by increasing the synthesis and release of GABA. Moreover, this compound has also been found to inhibit the reuptake of glutamate, thereby increasing the extracellular concentration of this neurotransmitter.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects in preclinical studies. This compound has been found to increase the levels of various neurotransmitters, including GABA, serotonin, and dopamine, in the brain. Moreover, this compound has also been found to decrease the levels of various pro-inflammatory cytokines, including TNF-α and IL-1β, in the brain. These effects suggest that 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential therapeutic applications in various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the major advantages of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent pharmacological activity. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been found to have potential neuroprotective effects in various neurodegenerative diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the potential areas of research is the development of more potent and selective analogs of this compound for the treatment of various neurological and psychiatric disorders. Moreover, the potential use of this compound as a neuroprotective agent in various neurodegenerative diseases warrants further investigation. Furthermore, the exact mechanism of action of this compound needs to be elucidated in greater detail to fully understand its pharmacological effects. Finally, the potential use of this compound as a tool for studying the GABAergic and glutamatergic neurotransmitter systems needs to be explored further.
合成方法
The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromoaniline and 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding Schiff base. This Schiff base is then reacted with pyrrolidine-3-carboxylic acid in the presence of acetic anhydride to yield the final product.
科学研究应用
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-15-7-8-16(17(10-15)26-2)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPAFIHJKQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387186 |
Source


|
| Record name | STK087337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6056-44-6 |
Source


|
| Record name | STK087337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)
![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)




